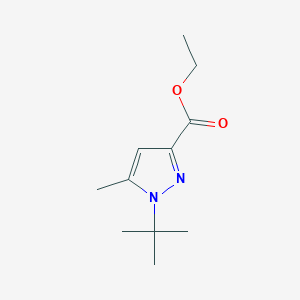
Methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate is a compound that belongs to the class of organic compounds known as benzothiophenes. These compounds contain a thiophene ring fused to a benzene ring. Although the provided papers do not directly discuss methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate, they do provide insights into related compounds that can help infer the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of related benzothiophene derivatives has been reported in the literature. For instance, a method for synthesizing methyl 3,4-dihydro-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide from saccharin sodium salt was developed, which could serve as a precursor for other benzothiophene derivatives . Additionally, the synthesis of 3-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid was achieved using Et3SiH/I2 as a reducing agent . These methods could potentially be adapted to synthesize the target compound by introducing the appropriate amino and chloro substituents at the relevant positions on the benzothiophene ring.
Molecular Structure Analysis
The molecular structure of benzothiophene derivatives is characterized by the presence of a thiophene ring fused to a benzene ring. The crystal structure of a related compound, methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, revealed a thiophene ring substituted by a 2-amino group and a 3-methyl ester group, with the carbonyl group having a cis orientation to the C2=C3 double bond . This information provides a basis for understanding the molecular geometry and potential intermolecular interactions, such as hydrogen bonding, that could be expected in methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate.
Chemical Reactions Analysis
The reactivity of benzothiophene derivatives can be quite diverse. For example, the electrochemical reduction of methyl 3-halo-1-benzothiophene-2-carboxylates has been studied, showing that these compounds undergo an ECE mechanism (electron - chemical step - electron) during reduction . This suggests that the target compound may also participate in similar electrochemical reactions, potentially leading to the formation of reduced benzothiophene derivatives.
Physical and Chemical Properties Analysis
While the papers provided do not directly discuss the physical and chemical properties of methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate, they do offer insights into related compounds. For instance, the solubility, melting point, and stability of these compounds can be inferred from their molecular structure and substituents. The presence of a carboxylate ester group typically increases the compound's polarity and potentially its solubility in organic solvents. The amino and chloro substituents may also influence the compound's acidity, basicity, and reactivity in nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemical Modification and Synthesis
Methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate serves as a precursor in the chemical modification and synthesis of various biologically active compounds. The reactivity of this compound allows for the creation of a diverse range of derivatives, demonstrating its significance in synthetic chemistry. For instance, its transformation into different pharmacophoric aldehydes and active methylenes through Knoevenagel condensation underlines its utility in generating libraries of chemical compounds with significant anticancer activity. The versatility of methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate is highlighted by its involvement in creating compounds that exhibit remarkable activity against various cancer targets, including DNA, microtubules, Topo-I/II, and kinases (Tokala, Bora, & Shankaraiah, 2022).
Advanced Oxidation Processes (AOPs)
Methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate is also relevant in studies focusing on the degradation of environmental pollutants through advanced oxidation processes (AOPs). Research on the by-products and biotoxicity of acetaminophen degradation, for instance, has utilized similar compounds to understand the mechanisms and effectiveness of AOPs. These processes are crucial for removing recalcitrant compounds from water and other media, showcasing the importance of research into compounds like methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate in environmental science (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Antituberculosis Activity
The investigation into the antituberculosis activity of organotin complexes has revealed the potential of derivatives of methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate in medicinal chemistry. These complexes have demonstrated promising antituberculosis properties, emphasizing the compound's role in developing new therapeutic agents. The effectiveness of these organotin complexes against Mycobacterium tuberculosis H37Rv suggests that further exploration into the modifications and applications of methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate could yield valuable insights into new treatments for tuberculosis (Iqbal, Ali, & Shahzadi, 2015).
Propriétés
IUPAC Name |
methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c1-14-10(13)9-8(12)7-5(11)3-2-4-6(7)15-9/h2-4H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFRZYJVEIUDHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=CC=C2Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384766 |
Source


|
| Record name | methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate | |
CAS RN |
35212-86-3 |
Source


|
| Record name | Methyl 3-amino-4-chlorobenzo[b]thiophene-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35212-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-[(4-Chlorophenyl)sulfanyl]-3-pyridinylamine](/img/structure/B1305110.png)






